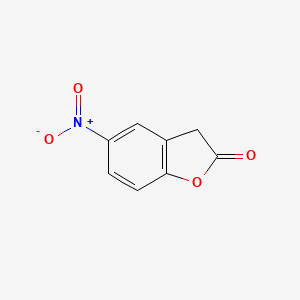

5-Nitro-3H-benzofuran-2-one

Descripción general

Descripción

“5-Nitro-3H-benzofuran-2-one” is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . This compound is a type of benzofuran, which is a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “5-Nitro-3H-benzofuran-2-one”, has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a benzofuran ring constructed by proton quantum tunneling . A process for the preparation of similar compounds involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid .

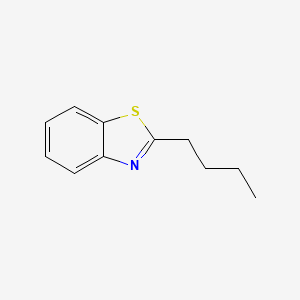

Molecular Structure Analysis

The molecular structure of “5-Nitro-3H-benzofuran-2-one” is represented by the InChI code 1S/C8H5NO4/c10-8-7-2-1-6 (9 (11)12)3-5 (7)4-13-8/h1-3H,4H2 .

Chemical Reactions Analysis

Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, can undergo various chemical reactions. For instance, 5-nitro-3H-benzofuran-2-one can react with secondary amines to form 2-hydroxyphenylacetic acid amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Nitro-3H-benzofuran-2-one” include a molecular weight of 179.13 .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Some substituted benzofurans have shown significant anti-cancer activities . For example, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, typically these compounds are tested in vitro against various cancer cell lines .

- Results: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antioxidant Capacity

- Scientific Field: Biochemistry

- Application Summary: Benzofuran-2-one derivatives have been synthesized and evaluated for their antioxidant capacity .

- Methods of Application: The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .

- Results: A remarkable activity can be attributed to few of the tested lactones .

Anti-Hepatitis C Virus Activity

- Scientific Field: Virology

- Application Summary: A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, typically these compounds are tested in vitro against various virus strains .

- Results: The results or outcomes obtained were not detailed in the source .

Anti-Bacterial Activity

- Scientific Field: Microbiology

- Application Summary: Substituents with halogens, nitro and hydroxyl groups on the 5- or 6-position of the benzofuran nucleus have displayed potent antibacterial activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, typically these compounds are tested in vitro against various bacterial strains .

- Results: The results or outcomes obtained were not detailed in the source .

Preparation of Chemiluminescent and Fluorescent Dyes

- Scientific Field: Organic Chemistry

- Application Summary: 2-Cumaranone, a benzofuran derivative, is utilized as a starting material for the preparation of chemiluminescent and fluorescent dyes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Anti-Inflammatory Activity

- Scientific Field: Pharmacology

- Application Summary: Some benzofuran derivatives have shown anti-inflammatory activities . These compounds can inhibit the production of pro-inflammatory cytokines and other mediators that contribute to inflammation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, typically these compounds are tested in vitro and in vivo using various inflammation models .

- Results: The results or outcomes obtained were not detailed in the source .

Preparation of Synthetic Pharmaceutical Agents

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 2-Cumaranone, a benzofuran derivative, is utilized as a starting material for the preparation of synthetic pharmaceutical agents, like the antiarrhythmic drug dronedarone .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Direcciones Futuras

Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

5-nitro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFONKIRKKMJQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345064 | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3H-benzofuran-2-one | |

CAS RN |

21997-23-9 | |

| Record name | 5-Nitro-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3H-benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)